Indium chloride (InCl3), hydrate (9CI)

Beschreibung

Historical Context and Evolution of Research Interest in Indium(III) Species

The element indium, named from the Latin word indicum for the color violet due to its characteristic indigo (B80030) spectral line, was discovered in 1863. americanelements.com Following its discovery, research into its various compounds began. Among these, indium(III) chloride, in its anhydrous (InCl₃) and hydrated forms, has become one of the most prevalent and accessible soluble derivatives of indium, second only to indium oxide. wikipedia.orgindium.com

Initially, the study of indium compounds was primarily of academic interest. However, as the unique properties of indium became more apparent, research interest intensified. The evolution of research has been driven by the compound's effectiveness as a Lewis acid, a substance that can accept an electron pair. wikipedia.orgfuncmater.com This characteristic is central to its wide range of catalytic applications. The stability of indium(III) chloride in the presence of moisture and even in aqueous media has made it a particularly attractive catalyst for a broad spectrum of organic transformations, leading to a surge in its investigation and application from 2015 onwards. researchgate.net

Significance and Scope of Indium(III) Chloride Hydrate (B1144303) within Inorganic and Organic Synthesis

Indium(III) chloride hydrate is a cornerstone reagent in both inorganic and organic synthesis due to its role as a potent Lewis acid catalyst. wikipedia.orgfuncmater.com Its utility spans a wide array of chemical reactions, facilitating the construction of complex molecules and materials.

In inorganic synthesis , indium(III) chloride is a fundamental precursor for creating other indium compounds. For instance, it reacts with indium metal at high temperatures to produce lower valent indium chlorides. wikipedia.org It is also used to synthesize organometallic reagents like trimethylindium (B1585567) and triethylindium. wikipedia.org Furthermore, its reaction with lithium hydride yields lithium tetrahydroindate(III), a reducing agent used in situ for organic synthesis. wikipedia.org

The scope of organic synthesis is where indium(III) chloride hydrate truly excels. Its catalytic activity is pivotal in numerous transformations:

Carbon-Carbon Bond Formation : It effectively catalyzes classic reactions like Friedel-Crafts acylations and Diels-Alder reactions, often under mild conditions. wikipedia.orgfuncmater.com

Heterocyclic Synthesis : The compound is instrumental in the multicomponent synthesis of nitrogen, oxygen, and sulfur-containing heterocycles. researchgate.net A notable example is its use in the stereoselective synthesis of highly substituted 4-piperidones through a double Mannich reaction. sigmaaldrich.comsigmaaldrich.com

Functional Group Transformations : It is employed for the mild and selective cleavage of tert-butyldimethylsilyl ethers and catalyzes the conversion of aldehydes to gem-diacetates. funcmater.com

Multicomponent Reactions : It facilitates complex reactions involving three or more starting materials to form intricate products, such as the synthesis of bridged tetrahydroquinolines. researchgate.net

The following table provides a summary of key synthetic reactions catalyzed by Indium(III) Chloride Hydrate:

| Reaction Type | Description | Reference(s) |

| Friedel-Crafts Acylation | An acylation of aromatic rings using an acyl halide or anhydride. | wikipedia.org, funcmater.com |

| Diels-Alder Reaction | A cycloaddition reaction between a conjugated diene and a substituted alkene. | wikipedia.org, funcmater.com |

| Knoevenagel Condensation | A nucleophilic addition of an active hydrogen compound to a carbonyl group. | funcmater.com |

| Michael Addition | The nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. | sigmaaldrich.com |

| Double Mannich Reaction | A method for the stereoselective synthesis of substituted 4-piperidones. | sigmaaldrich.com, sigmaaldrich.com |

Overview of Key Academic Research Domains Involving Indium(III) Chloride Hydrate

The unique properties of indium(III) chloride hydrate have led to its application in several key academic research domains beyond traditional synthesis. funcmater.com These areas leverage its role as a precursor or catalyst to develop advanced materials with specific functionalities.

Materials Science and Electronics : Indium(III) chloride is a crucial precursor in the fabrication of various thin-film materials. It is used to create indium sulfide (B99878) (In₂S₃) thin films that act as buffer layers in organic photovoltaic cells and to fabricate indium tin oxide (ITO) thin films for applications such as gas sensors and conductive inks. sigmaaldrich.comsigmaaldrich.com It is also utilized in the production of materials for MOCVD (Metal-Organic Chemical Vapor Deposition). indium.com

Nanotechnology and Photocatalysis : In the field of nanotechnology, it serves as a precursor for preparing zinc oxide/copper indium sulfide (ZnO/CuInS₂) nanocomposites which exhibit photocatalytic activity. sigmaaldrich.com It is also employed in the production of quantum dots. indium.com

Energy Storage : The compound finds use in the battery manufacturing industry, contributing to the development of new energy storage solutions. indium.com

The diverse applications of Indium(III) Chloride Hydrate in these research domains are summarized below:

| Research Domain | Specific Application | Reference(s) |

| Materials Science | Fabrication of Indium Tin Oxide (ITO) thin films | sigmaaldrich.com |

| Fabrication of Indium Sulfide (In₂S₃) buffer layers for solar cells | sigmaaldrich.com, sigmaaldrich.com | |

| Precursor for MOCVD materials | indium.com | |

| Nanotechnology | Preparation of ZnO/CuInS₂ nanocomposites | sigmaaldrich.com |

| Quantum dot production | indium.com | |

| Energy | Battery manufacturing | indium.com |

Eigenschaften

IUPAC Name |

trichloroindigane;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.In.H2O/h3*1H;;1H2/q;;;+3;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCHGXYBBUEKJK-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

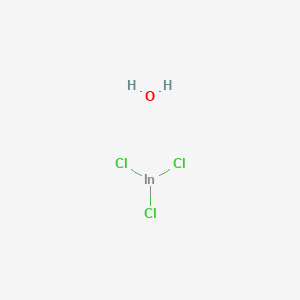

O.Cl[In](Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2InO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22519-64-8 | |

| Record name | Indium chloride tetrahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22519-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies and Precursor Chemistry of Indium Iii Chloride Hydrate

Optimized Laboratory-Scale Synthesis Protocols for Indium(III) Chloride Hydrate (B1144303)

The preparation of indium(III) chloride hydrate can be achieved through several reliable methods, each starting from a different indium source. The choice of method often depends on the availability of the precursor and the desired purity of the final product.

A prevalent and straightforward method for synthesizing indium(III) chloride hydrate involves the direct reaction of high-purity indium metal with hydrochloric acid. google.com The reaction proceeds as a single replacement reaction, yielding indium(III) chloride and hydrogen gas. webqc.org

The balanced chemical equation for this reaction is: 2 In(s) + 6 HCl(aq) → 2 InCl₃(aq) + 3 H₂(g) webqc.org

The typical procedure involves dissolving indium metal (often of 99.99% purity or higher) in an aqueous solution of hydrochloric acid (typically 36% concentration). google.com The reaction is often facilitated by gentle heating, for instance, to temperatures between 30-55°C, with continuous stirring until the metal is completely dissolved. google.com Following the complete dissolution of the indium metal, the resulting aqueous solution of indium(III) chloride is evaporated. This process removes excess water and acid, leading to the crystallization of indium(III) chloride hydrate, commonly as the tetrahydrate (InCl₃·4H₂O). google.com

Table 1: Reaction Parameters for Synthesis from Indium Metal

| Parameter | Value/Condition | Source |

| Indium Purity | 99.99% - 99.999% | google.com |

| HCl Concentration | 36% | google.com |

| In:HCl Molar Ratio | 1:2 to 1:4 | google.com |

| Reaction Temperature | 30 - 55 °C | google.com |

| Product Form | White crystals of InCl₃·4H₂O | google.com |

Indium(III) chloride hydrate can also be effectively synthesized using indium(III) oxide (In₂O₃) or indium(III) hydroxide (B78521) (In(OH)₃) as the starting material. This route is particularly useful when other indium salts are more readily available, as they can be converted to indium(III) hydroxide first. researchgate.net

For the preparation from indium(III) hydroxide, the hydroxide is dissolved in concentrated hydrochloric acid. researchgate.net The acid-base neutralization reaction forms a solution of indium(III) chloride and water. Subsequent evaporation of this solution yields the hydrated crystalline salt. researchgate.net A common precursor route involves precipitating indium(III) hydroxide from an aqueous solution of an indium salt, such as indium(III) acetate (B1210297), by adding a base like sodium hydroxide. The filtered and washed In(OH)₃ precipitate is then used as described. researchgate.net

The reaction from indium(III) oxide follows a similar principle, where the oxide is dissolved in hydrochloric acid: In₂O₃(s) + 6 HCl(aq) → 2 InCl₃(aq) + 3 H₂O(l)

As with other methods, careful evaporation of the resulting solution is necessary to crystallize the indium(III) chloride hydrate.

Anhydrous indium(III) chloride (InCl₃) is a white, flaky solid that is highly soluble and deliquescent, meaning it readily absorbs moisture from the atmosphere. indium.comwikipedia.org This hygroscopic nature allows for a simple preparation of the hydrate. indium.com

The synthesis involves dissolving anhydrous InCl₃ in water. The dissolution process is exothermic. wikipedia.org Once a saturated or near-saturated solution is prepared, indium(III) chloride hydrate can be crystallized out of the solution. The most common method to induce crystallization is through controlled evaporation of the water. wikipedia.org This process yields the tetrahydrate, InCl₃·4H₂O. wikipedia.org Given the high solubility of indium chloride in water, this method is efficient for producing the hydrated form in a controlled laboratory setting. indium.com

Precursor Materials and Their Influence on Indium(III) Chloride Hydrate Synthesis

Indium Metal : High-purity indium metal (e.g., 99.99% to 99.999%) is a preferred precursor for producing high-purity indium(III) chloride. google.com The direct reaction with hydrochloric acid is clean, and since the primary byproduct is hydrogen gas, it is easily removed from the reaction mixture. The purity of the final hydrated salt is directly correlated with the purity of the starting metal. google.comguidechem.com

Indium Oxide and Indium Hydroxide : These precursors are advantageous as they react with hydrochloric acid in a simple acid-base reaction without producing gaseous byproducts other than water vapor during evaporation. Indium(III) hydroxide can be freshly precipitated to ensure high reactivity and purity. researchgate.net This route can also be part of a multi-step synthesis starting from other indium salts like acetates or nitrates. researchgate.netnih.gov

Anhydrous Indium(III) Chloride : While using the anhydrous form to prepare the hydrate seems redundant, it is a valid method for obtaining specific hydrate crystals from a purified anhydrous source. The primary influence here is the extreme hygroscopicity of anhydrous InCl₃, which makes the hydration process spontaneous in the presence of water. indium.com

Other Indium Compounds : In some specialized syntheses, such as for nanocrystals, other precursors like indium(II) chloride have been explored due to their higher reactivity compared to InCl₃. nih.gov While not a direct synthesis of the bulk hydrate, this demonstrates how the oxidation state and chemical nature of the indium precursor can significantly alter reaction kinetics. nih.gov

Crystallization Techniques for High-Purity Indium(III) Chloride Hydrate Forms

The final step in most syntheses of indium(III) chloride hydrate is the crystallization from an aqueous solution. The technique used directly impacts the size, quality, and purity of the resulting crystals.

A primary and widely used technique is the controlled evaporation of the aqueous InCl₃ solution. wikipedia.orggoogle.com After the precursor is fully dissolved in hydrochloric acid and the reaction is complete, the solution is gently heated to drive off excess solvent, concentrating the InCl₃ until the solution becomes saturated and crystals begin to form upon cooling.

For higher precision, crystallization can be performed in a thermostatically controlled environment . For instance, a concentrated chloroiridic acid solution, a chemical relative, can be crystallized in an oven at temperatures between 90°C and 125°C over a period of 5 to 24 hours to obtain the hydrated salt. google.com A similar temperature-controlled approach can be applied to indium chloride solutions to promote the growth of well-defined, high-purity crystals. The slow, controlled nature of this process allows for the formation of larger and more perfect crystals compared to rapid evaporation.

Solvent Effects and Reaction Conditions in Indium(III) Chloride Hydrate Preparation

Water is the essential solvent for the formation of indium(III) chloride hydrate. Its role is not just to act as a reaction medium but also to become incorporated into the crystal lattice as water of crystallization. wikipedia.org Indium(III) chloride is highly soluble in water and also soluble in other solvents like tetrahydrofuran (B95107) and ethanol (B145695). wikipedia.orgfishersci.cafishersci.com

In the context of preparing the hydrate, aqueous hydrochloric acid is the reagent and solvent system of choice. google.com Key reaction conditions that are manipulated include:

Temperature : Heating is often applied to increase the rate of reaction between indium metal and HCl, typically in the range of 30-55°C. google.com

Concentration : The concentration of the hydrochloric acid affects the reaction rate and the final solubility of the product. Concentrated HCl is commonly used. researchgate.net

Conversely, in the synthesis of anhydrous indium(III) chloride from the hydrate, specific organic solvents are employed to actively remove water. A mixture of n-butanol and n-heptane can be used as a dehydrating agent. google.com These solvents form intermediate complexes with indium chloride that are less stable than the hydrate, allowing for the removal of water at lower temperatures (e.g., below 120°C) through azeotropic distillation, thus preventing decomposition. google.comgoogle.com This illustrates the critical role of the solvent system in selectively targeting either the hydrated or anhydrous form of indium(III) chloride.

Table 2: Influence of Solvents on Indium(III) Chloride Synthesis

| Solvent System | Purpose | Mechanism/Effect | Source |

| Water / Aqueous HCl | Preparation of Hydrate | Acts as a reactant and solvent; crystallization of hydrate upon evaporation. | wikipedia.orggoogle.com |

| n-Butanol / n-Heptane | Preparation of Anhydrous Form | Forms unstable intermediate complexes, allowing for azeotropic distillation of water at low temperatures. | google.comgoogle.com |

| Ether | Preparation of Anhydrous Form | Used to form an even less stable etherate complex from a butanol complex, facilitating final drying. | google.com |

| Tetrahydrofuran / Ethanol | Solubilization | Anhydrous InCl₃ is soluble in these polar organic solvents. | fishersci.cafishersci.com |

Conversion from Other Indium(III) Compounds to Indium(III) Chloride Hydrate

Indium(III) chloride hydrate can be synthesized from various other indium(III) compounds through straightforward chemical conversion processes. These methods typically involve the reaction of an indium salt or indium hydroxide with hydrochloric acid.

One common precursor for the synthesis of indium(III) chloride hydrate is indium(III) acetate. A two-step procedure allows for the effective conversion. researchgate.netechemi.com Initially, indium(III) acetate is dissolved in a minimal amount of distilled water. The addition of a concentrated aqueous solution of sodium hydroxide (typically 3 equivalents) precipitates white, gelatinous indium(III) hydroxide. researchgate.netechemi.com This intermediate is then isolated through filtration and thoroughly washed with water to remove any remaining reactants. Subsequently, the purified indium(III) hydroxide is dissolved in concentrated hydrochloric acid. researchgate.netechemi.com Evaporation of the resulting solution to dryness yields hydrated indium(III) trichloride (B1173362). researchgate.netechemi.com

Another pathway to produce indium(III) chloride hydrate starts from indium metal. The reaction of indium metal with hydrochloric acid directly produces the hydrated salt. samaterials.combloomtechz.com For instance, heating indium flower with 4mol/L hydrochloric acid at 60–70 °C, followed by concentrating the solution, yields indium(III) chloride containing crystal water. google.com

The following table summarizes the reaction parameters for the conversion of indium(III) acetate to indium(III) chloride hydrate.

Table 1: Reaction Parameters for the Conversion of Indium(III) Acetate to Indium(III) Chloride Hydrate

| Step | Reactants | Reagents | Product | Observations |

| 1 | Indium(III) acetate, Distilled water | Sodium hydroxide (conc. aq.) | Indium(III) hydroxide | Formation of a white, gel-like precipitate. researchgate.netechemi.com |

| 2 | Indium(III) hydroxide | Hydrochloric acid (conc.) | Indium(III) chloride hydrate | Dissolution of the precipitate and formation of the hydrated salt upon evaporation. researchgate.netechemi.com |

Chemical Reactivity, Reaction Mechanisms, and Coordination Chemistry of Indium Iii Chloride Hydrate

Lewis Acidity and Electrophilic Activation Mechanisms of Indium(III) Chloride Hydrate (B1144303)

Indium(III) chloride hydrate is recognized as a potent Lewis acid, a characteristic that underpins its extensive use as a catalyst in numerous organic reactions. funcmater.comnanorh.com This Lewis acidity arises from the electron-deficient nature of the indium(III) center, which readily accepts electron pairs from donor molecules. This interaction activates the donor molecule, rendering it more susceptible to nucleophilic attack.

The electrophilic activation mechanism of indium(III) chloride hydrate is central to its catalytic activity. It has been observed that InCl₃ can coordinate with carbon-carbon and carbon-heteroatom multiple bonds, thereby polarizing them and facilitating nucleophilic attack. researchgate.net This activation is a key step in many synthetic transformations. For instance, InCl₃ activates oxiranes, leading to the formation of aldehydes. researchgate.net

A significant body of research has highlighted the application of indium(III) chloride as a catalyst in various organic syntheses, a testament to its effective Lewis acidic nature. alfa-chemistry.com It is employed in reactions such as Friedel-Crafts acylations and Diels-Alder reactions. funcmater.comwikipedia.orgindium.com In the context of the Diels-Alder reaction, the catalytic effect of InCl₃ has been demonstrated in aqueous media, where it can be recovered and reused. rsc.orgrsc.org Furthermore, it catalyzes Knoevenagel condensations, for example, between barbituric acid and aldehydes. funcmater.comchemicalbook.com The catalytic prowess of InCl₃ extends to multicomponent reactions, facilitating the formation of carbon-carbon bonds and the construction of heterocyclic rings containing nitrogen, oxygen, and sulfur, both in organic solvents and in water. researchgate.net

The table below summarizes key organic reactions catalyzed by Indium(III) Chloride Hydrate, showcasing its versatility as a Lewis acid catalyst.

| Reaction Type | Substrates | Key Feature of InCl₃ Catalysis |

| Friedel-Crafts Acylation | Aromatic compounds and acylating agents | Lewis acid activation of the acylating agent. funcmater.comzegmetal.com |

| Diels-Alder Reaction | Dienes and dienophiles | Catalysis in aqueous media with catalyst reusability. rsc.orgrsc.org |

| Knoevenagel Condensation | Barbituric acid and aldehydes | Efficient condensation catalyst. funcmater.comchemicalbook.com |

| Multicomponent Reactions | Various substrates | Formation of complex heterocyclic structures. researchgate.netalfa-chemistry.com |

| Cleavage of silyl (B83357) ethers | tert-butyldimethylsilyl ethers | Mild and selective cleavage. funcmater.comcymitquimica.com |

| Conversion of aldehydes | Aldehydes and acetic anhydride | Chemoselective formation of gem-diacetates. funcmater.comchemicalbook.com |

Role of Hydration State in Indium(III) Chloride Reactivity Profiles

The degree of hydration of indium(III) chloride significantly influences its reactivity. While the anhydrous form is a potent Lewis acid, the hydrated form, often represented as InCl₃·xH₂O, exhibits remarkable stability and catalytic activity, even in the presence of moisture and in aqueous solutions. researchgate.netacs.org This moisture compatibility is a distinct advantage over many traditional Lewis acids, which are often deactivated or decomposed by water. acs.org

The tetrahydrate of indium(III) chloride, InCl₃·4H₂O, crystallizes in an orthorhombic system. wikipedia.org Its structure consists of [InCl₃(H₂O)₂] units interconnected by two molecules of water of crystallization. wikipedia.org This coordinated water can play a crucial role in the reaction mechanism. For instance, in aqueous solutions, the aquated In³⁺ ion maintains an octahedral hydration shell up to 300°C. researchgate.net

The presence of water can modulate the Lewis acidity of the indium center and participate in the reaction, for example, by acting as a proton shuttle. The ability of InCl₃ to function effectively as a catalyst in water has been a significant area of research, promoting the development of more environmentally benign synthetic methodologies. nih.gov Anhydrous indium(III) chloride is soluble in water and tetrahydrofuran (B95107), but sparingly soluble in alcohol and insoluble in ether. fishersci.com In contrast, the hydrated form is readily soluble in water and other polar solvents. chemicalbook.comcymitquimica.com

Complexation and Adduct Formation with Various Ligand Systems

As a Lewis acid, indium(III) chloride readily forms complexes and adducts with a wide variety of donor ligands. wikipedia.org The coordination number and geometry of the resulting indium complexes can vary depending on the nature of the ligand and the reaction conditions. Common coordination geometries include tetrahedral, trigonal bipyramidal, and octahedral. wikipedia.org For example, with chloride ions, InCl₃ can form complex anions such as tetrahedral [InCl₄]⁻, trigonal bipyramidal [InCl₅]²⁻, and octahedral [InCl₆]³⁻. wikipedia.org

Indium(III) chloride exhibits a strong affinity for oxygen-donor ligands. Water itself is a prime example, forming hydrates like InCl₃·4H₂O where water molecules are directly coordinated to the indium center. wikipedia.org In solutions, the aquated In³⁺ ion is characterized by an octahedral coordination of water molecules. researchgate.net

Other oxygen-containing organic molecules also form stable adducts. For instance, the reaction of InCl₃ with excess tetrahydrofuran (THF) yields the hexa-coordinated adduct InCl₃(THF)₃. dtic.mil The coordination with oxygen-donor ligands is a key aspect of its catalytic mechanism in reactions involving carbonyl compounds, ethers, and alcohols.

Nitrogen-donor ligands also readily coordinate with indium(III) chloride. The interaction with nitrogen-containing substrates is fundamental to many of its catalytic applications in the synthesis of nitrogen-containing heterocycles. researchgate.netalfa-chemistry.com For example, InCl₃ catalyzes the synthesis of pyranoquinolines through the activation of alkynes and subsequent intramolecular hydroamidation, which involves the coordination of a nitrogen atom. acs.org While specific studies on simple amine adducts with the hydrate were not prevalent in the search results, the analogous iridium(III) chloride hydrate is known to react with ammonia (B1221849) to form ammine complexes, suggesting similar reactivity for indium. wikipedia.org

The coordination chemistry of indium(III) chloride extends to sulfur- and phosphorus-donor ligands. Although detailed studies specifically with the hydrate were less prominent in the search results, the formation of complexes with these soft donor atoms is a known aspect of indium(III) chemistry. For instance, indium(III) chloride is an effective catalyst for thioacetalization, which implies coordination with sulfur-containing reactants. fishersci.com Furthermore, phosphine (B1218219) complexes of indium hydrides can be prepared from InCl₃, indicating an interaction between indium and phosphorus. wikipedia.org

Halogen-Exchange Reactions and Anionic Complex Formation

Indium(III) chloride, as a Lewis acid, readily participates in reactions with chloride ions and other halide sources to form a variety of anionic complexes. wikipedia.org The coordination chemistry of indium(III) in aqueous chloride solutions is characterized by the stepwise substitution of water molecules in the hydration sphere by chloride ions. This process leads to the formation of a series of mixed aqua-chloro complexes and ultimately fully chlorinated anionic species. bohrium.comrsc.org

The equilibrium distribution of these species is highly dependent on the concentration of the chloride ions in the solution. researchgate.net In aqueous solutions with increasing hydrochloric acid (HCl) concentration, indium(III) exists as a series of octahedral mixed complexes with the general formula [In(H₂O)₆₋ₙClₙ]³⁻ⁿ, where 'n' can range from 0 to 6. rsc.orgnih.gov As the chloride concentration increases, the value of 'n' also increases, signifying the progressive replacement of water ligands by chloride ligands. bohrium.com

Studies using techniques such as Extended X-ray Absorption Fine Structure (EXAFS) and ¹¹⁵In NMR spectroscopy have been instrumental in identifying the specific indium(III) species present in solution. rsc.orgnih.gov For example, in solutions with low chloride concentrations, the predominant species are the aquated ion [In(H₂O)₆]³⁺ and monochloro-complex [In(H₂O)₅Cl]²⁺. As the chloride concentration rises, more highly substituted species such as [In(H₂O)₄Cl₂]⁺ and In(H₂O)₃Cl₃ become more abundant. rsc.org

At very high chloride concentrations, fully chlorinated anionic complexes are formed. These include the tetrahedral [InCl₄]⁻, trigonal bipyramidal [InCl₅]²⁻, and octahedral [InCl₆]³⁻. wikipedia.org The formation of the tetrahedral [InCl₄]⁻ complex is particularly significant in solvent extraction processes using ionic liquids, where it is the sole indium species detected in the organic phase, regardless of the initial HCl concentration in the aqueous phase. rsc.orgnih.gov

The principle of halogen-exchange is also demonstrated in anion-exchange studies. The equilibrium distribution of anionic halo complexes of indium(III) between a solution and an anion-exchange resin is significantly influenced by the composition of the solvent, such as the addition of alcohols (methanol, ethanol) or acetone (B3395972) to the aqueous solution. acs.org This indicates a dynamic equilibrium and exchange of ligands between the indium center and the surrounding medium.

| Complex Ion | Coordination Geometry | Reference |

|---|---|---|

| [InCl₄]⁻ | Tetrahedral | wikipedia.org |

| [InCl₅]²⁻ | Trigonal Bipyramidal | wikipedia.org |

| [InCl₆]³⁻ | Octahedral | wikipedia.org |

Oxidative Addition and Reductive Elimination Pathways Involving Indium(III) Chloride Hydrate

Oxidative addition and reductive elimination are fundamental reaction types in organometallic chemistry, typically involving a change in both the oxidation state and coordination number of a metal center. libretexts.org In an oxidative addition, a metal complex with a low oxidation state is oxidized by the addition of a molecule, increasing its oxidation state, typically by two units. libretexts.orgmugberiagangadharmahavidyalaya.ac.in Reductive elimination is the microscopic reverse of this process, where two ligands are eliminated from a metal center, forming a new bond between them and reducing the metal's oxidation state. wikipedia.orglibretexts.org

For indium(III) chloride, the indium atom is already in its highest stable oxidation state of +3. webelements.com Consequently, it cannot undergo further oxidative addition, as this would require oxidation to a higher, energetically unfavorable state. libretexts.org Similarly, classical reductive elimination from an In(III) center is not a characteristic reaction pathway, as this would necessitate a stable In(I) product, and the process generally requires the metal to be able to decrease its oxidation state by two units. wikipedia.org

Despite the inability of In(III) to directly participate in these specific pathways, indium chloride is involved in various redox reactions. For instance, anhydrous InCl₃ can react with metallic indium at high temperatures to produce lower-valent indium chlorides, such as In₅Cl₉, In₂Cl₃, and InCl. wikipedia.org This demonstrates the accessibility of lower oxidation states for indium through comproportionation reactions.

Furthermore, InCl₃ can act as a precursor or catalyst in systems where redox processes occur. For example, the combination of indium metal and InCl₃ in aqueous media can undergo an oxidative addition-type reaction to enones, leading to the formation of indium homoenolates. organic-chemistry.org In other contexts, redox reactions involving indium(III) complexes with ligands like catecholates have been studied, where the ligand itself undergoes oxidation rather than the indium center. researchgate.net In these reactions, InCl₃ serves as the starting material for the synthesis of the indium catecholate precursors.

While InCl₃ hydrate does not follow the classic oxidative addition and reductive elimination pathways typical of transition metals with multiple stable oxidation states, its chemistry involves a range of other important redox transformations.

Hydrolysis Behavior and Equilibrium in Aqueous Solutions

When dissolved in water, indium(III) chloride hydrate undergoes significant hydrolysis, a reaction with water that results in the formation of various aquated and hydroxo-complexes and a decrease in the solution's pH. cost-nectar.euyoutube.com The indium(III) ion is highly polarizing and has a strong affinity for oxygen-donor ligands, including water and hydroxide (B78521) ions.

In aqueous solution, the indium(III) ion exists as the hexaaquaindium(III) ion, [In(H₂O)₆]³⁺, in the absence of other coordinating ligands and at low pH. rsc.org This aquated ion behaves as a weak acid, donating protons from its coordinated water molecules in a stepwise manner as the pH increases. This hydrolysis leads to the formation of a series of indium(III) hydroxo species.

The primary hydrolysis equilibria and their corresponding constants at infinite dilution and 298 K have been compiled and are presented below. cost-nectar.eu

| Equilibrium Reaction | log K | Reference |

|---|---|---|

| In³⁺ + H₂O ⇌ InOH²⁺ + H⁺ | -3.96 | cost-nectar.eu |

| In³⁺ + 2H₂O ⇌ In(OH)₂⁺ + 2H⁺ | -9.16 | cost-nectar.eu |

| In³⁺ + 4H₂O ⇌ In(OH)₄⁻ + 4H⁺ | -22.05 | cost-nectar.eu |

In chloride-containing aqueous solutions, a competition exists between hydrolysis and the formation of chloro-complexes. The speciation of indium(III) is therefore a complex function of both pH and chloride concentration. bohrium.comresearchgate.net At low pH and varying chloride concentrations, a series of mixed aqua-chloro complexes, [In(H₂O)₆₋ₙClₙ]³⁻ⁿ, are formed. rsc.orgresearchgate.net EXAFS studies have shown that in 0.10 M HCl at 25°C, indium(III) exists as octahedrally coordinated complexes with the formula InClₙ(H₂O)₆₋ₙ³⁻ⁿ (where n ranges from 0 to 4), with In³⁺-chloride and In³⁺-oxygen bond distances of 2.40 Å and 2.13 Å, respectively. researchgate.net As the temperature increases, there is a shift towards the formation of the tetrahedral tetrachloroindate(III) species, [InCl₄]⁻. researchgate.net The interplay between hydrolysis and complexation with other ligands is a critical aspect of the aqueous chemistry of indium(III) chloride hydrate.

Compound Index

| Compound Name | Chemical Formula |

|---|---|

| Indium(III) chloride | InCl₃ |

| Indium(III) chloride hydrate | InCl₃·xH₂O |

| Hydrochloric acid | HCl |

| Water | H₂O |

| Hexaaquaindium(III) ion | [In(H₂O)₆]³⁺ |

| Pentaaqua(chloro)indium(III) ion | [In(H₂O)₅Cl]²⁺ |

| Tetraaquadichloroindium(III) ion | [In(H₂O)₄Cl₂]⁺ |

| Triaquatrichloroindium(III) | In(H₂O)₃Cl₃ |

| Tetrachloroindate(III) ion | [InCl₄]⁻ |

| Pentachloroindate(III) ion | [InCl₅]²⁻ |

| Hexachloroindate(III) ion | [InCl₆]³⁻ |

| Methanol | CH₃OH |

| Ethanol (B145695) | C₂H₅OH |

| Acetone | (CH₃)₂CO |

| Indium(I) chloride | InCl |

| Diindium tetrachloride | In₂Cl₄ (Incorrectly referenced as In₂Cl₃ in source) |

| Pentaindium nonachloride | In₅Cl₉ |

| Indium metal | In |

| Hydroxoindium(III) ion | InOH²⁺ |

| Dihydroxoindium(III) ion | In(OH)₂⁺ |

| Tetrahydroxoindate(III) ion | In(OH)₄⁻ |

Catalytic Applications of Indium Iii Chloride Hydrate in Organic Transformations

Lewis Acid Catalysis in C-C Bond Forming Reactions

Indium(III) chloride hydrate (B1144303) is a potent catalyst for various carbon-carbon bond-forming reactions, which are fundamental to the construction of complex organic molecules. Its ability to function under mild conditions often leads to high yields and selectivities, making it a preferred catalyst for several key transformations. researchgate.netsigmaaldrich.com

The Diels-Alder reaction, a powerful tool for synthesizing six-membered rings, is effectively catalyzed by Indium(III) chloride. wikipedia.orgnih.govlibretexts.org A significant advantage of using InCl₃ is its ability to catalyze the reaction in water, a benign solvent. rsc.org The catalyst can often be recovered from the aqueous medium and reused, adding to the sustainability of the process. rsc.org

Research has shown that these reactions can proceed efficiently at room temperature with low catalyst loadings (e.g., 1 mole%). wikipedia.org For example, InCl₃ catalyzes a multicomponent reaction involving N,N'-dimethyl-barbituric acid, benzaldehyde, and ethyl vinyl ether in an acetonitrile-water mixture. This reaction, which involves a Knoevenagel condensation followed by a reverse electron-demand Diels-Alder reaction, achieves a 90% chemical yield. wikipedia.org In the absence of the catalyst, the yield drops significantly to 65%. wikipedia.org The catalyst also influences stereoselectivity, increasing the proportion of the trans isomer from 50% to 70%. wikipedia.org Furthermore, InCl₃ has been utilized in Aza-Diels-Alder reactions, expanding its utility in cycloaddition chemistry. researchgate.net

| Reactants | Catalyst Loading | Solvent | Conditions | Yield | Key Finding |

|---|---|---|---|---|---|

| N,N'-dimethyl-barbituric acid, Benzaldehyde, Ethyl vinyl ether | 1 mol% | Acetonitrile-Water | Room Temp. | 90% | Catalyst significantly improves yield and stereoselectivity compared to the uncatalyzed reaction. wikipedia.org |

| General Dienes and Dienophiles | Not specified | Water | Not specified | Good yields | InCl₃ is an effective and reusable catalyst for Diels-Alder reactions in water. rsc.org |

Indium(III) chloride is a proficient Lewis acid catalyst for Friedel-Crafts alkylation and acylation reactions, which are essential for attaching alkyl and acyl groups to aromatic rings. wikipedia.orgsigmaaldrich.comsigmaaldrich.com The catalyst has demonstrated high efficiency in both intermolecular and intramolecular Friedel-Crafts reactions under mild conditions. researchgate.netresearchgate.net This allows for the synthesis of monoalkylated products in high, sometimes quantitative, yields without requiring a large excess of the aromatic substrate. researchgate.net

For instance, the alkylation of p-xylene (B151628) with various allylic and benzylic halides proceeds effectively with catalytic amounts of InCl₃. researchgate.net Similarly, InCl₃ and its triflate counterpart have been shown to catalyze the Friedel-Crafts acylation of various aromatic compounds. researchgate.net The utility of InCl₃ also extends to reductive Friedel-Crafts reactions. sigmaaldrich.comsigmaaldrich.com An intramolecular Friedel-Crafts cyclization catalyzed by InCl₃ has been developed for the synthesis of 4-vinyl-1,2,3,4-tetrahydroisoquinoline from N-tethered benzyl-alkenol, showcasing high regioselectivity. researchgate.net

| Reaction Type | Substrates | Yield | Conditions | Reference |

|---|---|---|---|---|

| Intermolecular Alkylation | p-Xylene and Allylic/Benzylic Halides | High to quantitative | Catalytic, mild conditions | researchgate.net |

| Intramolecular Cyclization | N-tethered benzyl-alkenol | Good yields | Highly regioselective | researchgate.net |

| Acylation | Various aromatics | Not specified | Catalytic | researchgate.net |

InCl₃ hydrate serves as an effective catalyst for both Michael additions and aldol-type reactions. sigmaaldrich.comsigmaaldrich.com In the realm of Michael additions, a notable application is the conjugate addition of alkynylsilanes to acrylate (B77674) esters. nih.gov This method, catalyzed by a small amount of InCl₃, provides an efficient route to synthesize δ,γ-alkynyl esters. nih.gov

For aldol (B89426) reactions, InCl₃ has been successfully employed to catalyze the Mukaiyama aldol reaction in water. rsc.org In this process, aldehydes react with ketone trimethylsilyl (B98337) enol ethers in the presence of 20 mol% of InCl₃ to produce the corresponding aldol adducts in good yields. rsc.org The ability to perform this reaction in an aqueous environment highlights the catalyst's robustness and utility in greener synthetic protocols. rsc.org The aldol addition involves the addition of an enolate to a carbonyl compound, and subsequent heating can lead to a condensation product. masterorganicchemistry.com

| Reaction Type | Reactants | Catalyst Loading | Solvent | Product | Yield |

|---|---|---|---|---|---|

| Michael Addition | Alkynylsilanes and Acrylate esters | Catalytic | Not specified | δ,γ-Alkynyl esters | Good |

| Mukaiyama Aldol Reaction | Aldehydes and Ketone trimethylsilyl enol ethers | 20 mol% | Water | Aldol adducts | Good |

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. researchgate.neteurekaselect.com InCl₃ has proven to be an excellent catalyst for such transformations. researchgate.net The Mannich reaction, which involves the aminoalkylation of a carbon acid, is a classic example. nih.govyoutube.com InCl₃-catalyzed, micelle-promoted Mannich-type reactions of indoles, aldehydes, and secondary amines in water have been developed to produce 3-amino alkylated indoles in very good yields. rsc.org

A prominent example of an InCl₃-catalyzed MCR is the one-pot synthesis of 2,3-dihydroquinazoline-4(1H)-ones. researchgate.neteurekaselect.com This reaction involves the condensation of isatoic anhydride, an ammonium (B1175870) salt, and various aromatic aldehydes in ethanol (B145695) at reflux. researchgate.net The protocol is noted for its use of a green solvent, simple workup, short reaction times, and high yields, typically ranging from 84% to 95%. researchgate.netresearchgate.neteurekaselect.com

| Aldehyde Component | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | 1.5 h | 95% | researchgate.net |

| 4-Chlorobenzaldehyde | 1.5 h | 92% | researchgate.net |

| 4-Methoxybenzaldehyde | 1.5 h | 94% | researchgate.net |

| 4-Nitrobenzaldehyde | 1.5 h | 88% | researchgate.net |

| 2-Chlorobenzaldehyde | 1.5 h | 84% | researchgate.net |

Catalysis in Heterocyclic Compound Synthesis

Indium(III) chloride is a valuable Lewis acid catalyst for the synthesis of a broad spectrum of heterocyclic compounds. nih.gov Its stability in both organic and aqueous media makes it exceptionally versatile. researchgate.netnih.gov The catalytic activity of InCl₃ is attributed to its high coordination number and the rapid equilibrium between coordination and dissociation. nih.gov

Numerous heterocyclic systems have been synthesized using InCl₃ as a catalyst. For example, it facilitates an efficient and regioselective method for synthesizing 1,8-naphthyridines from substituted 2-aminopyridines and ethyl acetoacetate (B1235776) in ethanol. nih.gov It also catalyzes the synthesis of various polysubstituted pyrroles and 2,3,4-substituted quinolines. nih.gov An eco-friendly synthesis of 2-quinolinones from coumarin-3-carboxylic acid and primary amines has been reported to occur in an aqueous medium at room temperature with a catalytic amount of InCl₃. nih.gov The generation of multiple new bonds and heterocyclic rings in a single, atom-economical operation highlights the efficiency of InCl₃ catalysis. researchgate.net

| Heterocycle Class | Reactants | Solvent | Key Features | Reference |

|---|---|---|---|---|

| 1,8-Naphthyridines | 2-Aminopyridine, Ethyl acetoacetate | Ethanol | Highly efficient and regioselective | nih.gov |

| 2-Quinolinones | Coumarin-3-carboxylic acid, Primary amine | Water | Eco-friendly, ambient temperature | nih.gov |

| Polysubstituted Pyrroles | Multicomponent synthesis | Not specified | Versatile synthesis | nih.gov |

| 2,3-Dihydroquinazoline-4(1H)-ones | Isatoic anhydride, Aldehyde, Ammonium salt | Ethanol | One-pot, high yield MCR | researchgate.neteurekaselect.com |

Regioselectivity and Stereoselectivity Control in Indium(III) Chloride Hydrate Catalysis

A key aspect of a catalyst's utility is its ability to control the selectivity of a reaction. Indium(III) chloride and its derivatives have shown considerable success in governing both regioselectivity and stereoselectivity.

For instance, the InCl₃-catalyzed intramolecular Friedel-Crafts cyclization to form 4-vinyl-1,2,3,4-tetrahydroisoquinoline is highly regioselective, generating an exocyclic vinyl group. researchgate.net In other systems, the choice of catalyst can be used to switch the regiochemical outcome. A post-Ugi intramolecular hydroarylation can be directed to form different-sized rings (azepino- or azocino-[c,d]indolones) by switching between an indium(III) and a gold(I) catalyst, demonstrating catalyst-controlled regioselectivity. rsc.org

In the realm of stereoselectivity, chiral indium(III) complexes have been developed for enantioselective transformations. nih.gov The indium(III)-catalyzed addition of pyrroles to isatins using a chiral indapybox ligand proceeds with excellent regioselectivity (≥90:10) and high enantioselectivity (94-99% ee). nih.gov This highlights the potential for developing highly selective asymmetric catalytic methods with indium. Furthermore, InCl₃ has been used to achieve high diastereoselectivity in the domino synthesis of complex molecules like indenodithiepines and indenodithiocines from propargylic alcohols and dithioacetals. rsc.org

| Reaction | Type of Selectivity | Result | Key Finding | Reference |

|---|---|---|---|---|

| Addition of Pyrroles to Isatins | Enantio- and Regioselectivity | 94-99% ee; ≥90:10 r.r. | Chiral In(III)-indapybox complex provides high selectivity. nih.gov | nih.gov |

| Intramolecular Friedel-Crafts | Regioselectivity | High | Forms specific exocyclic vinyl functionality. researchgate.net | researchgate.net |

| Domino Synthesis | Diastereoselectivity | High | Atom-economical synthesis of fused ring systems. rsc.org | rsc.org |

| Post-Ugi Hydroarylation | Regioselectivity | Switchable | Choice between In(III) and Au(I) directs cyclization pathway. rsc.org | rsc.org |

Catalytic Role in Oxidation and Reduction Processes

Indium(III) chloride hydrate demonstrates significant catalytic activity in both oxidation and reduction reactions, expanding its utility in synthetic chemistry.

In the realm of oxidation, InCl₃ has been effectively employed in the Baeyer–Villiger oxidation. For instance, a catalytic amount of InCl₃, in conjunction with N-hydroxyphthalimide, facilitates the oxidation of a mixture of cyclohexanone (B45756) and cyclohexanol (B46403) (KA-oil) using molecular oxygen to produce ε-caprolactone, an important monomer for polymer synthesis. nih.gov

Conversely, the combination of indium(III) chloride with a hydride source creates a potent reducing system. organic-chemistry.org Systems like InCl₃/NaBH₄ (sodium borohydride) or InCl₃/Et₃SiH (triethylsilane) generate indium hydride species in situ, such as dichloroindium hydride (Cl₂InH), which serve as effective and mild reducing agents. organic-chemistry.orgnih.gov This combination is considered a promising, less toxic alternative to traditional reagents like tributyltin hydride. organic-chemistry.orgnih.gov

This catalytic system has proven effective in a variety of reduction transformations:

Dehalogenation: The InCl₃/NaBH₄ system can dehalogenate alkyl and aryl halides. nih.gov Dichloroindium hydride, generated in situ, reduces activated vic-dibromides to the corresponding (E)-alkenes with high yields. organic-chemistry.org

Reduction of Carbonyls and Carboxylic Acids: InCl₃ catalyzes the reduction of a wide range of acid chlorides to their corresponding aldehydes in the presence of triphenylphosphine. researchgate.net Furthermore, it enables the reductive iodination or bromination of carboxylic acids, which can then be converted into other derivatives like alkyl cyanides in one pot. organic-chemistry.org

Reductive Etherification: A notable application is the direct reductive conversion of esters to ethers using triethylsilane, a reaction catalyzed by indium(III) bromide (a related halide) that shows remarkable tolerance to various functional groups. organic-chemistry.org

The table below summarizes key research findings on the catalytic role of InCl₃ hydrate in these processes.

Table 1: Indium(III) Chloride Hydrate in Oxidation and Reduction Reactions

| Reaction Type | Substrate(s) | Co-reagent(s) | Product | Key Finding |

|---|---|---|---|---|

| Baeyer-Villiger Oxidation | Cyclohexanone/Cyclohexanol | Molecular oxygen, N-hydroxyphthalimide | ε-Caprolactone | Catalytic InCl₃ facilitates the oxidation using molecular oxygen. nih.gov |

| Reductive Dehalogenation | vic-Dibromides | Sodium borohydride (B1222165) (NaBH₄) | (E)-Alkenes | In situ generation of Cl₂InH leads to high yields of the target alkene. organic-chemistry.org |

| Reduction of Acid Chlorides | Acid chlorides | Triphenylphosphine | Aldehydes | Efficient reduction of acid chlorides to aldehydes. researchgate.net |

| Reductive Halogenation | Carboxylic Acids | 1,1,3,3-tetramethyldisiloxane (TMDS), Halogen source | Alkyl Halides | A highly effective method that tolerates many functional groups. organic-chemistry.org |

| Reductive Cleavage | Alcohols | Chlorodiphenylsilane | Alkanes | High chemoselectivity for benzylic, secondary, and tertiary alcohols. organic-chemistry.org |

Heterogeneous Catalysis and Supported Indium(III) Chloride Hydrate Systems

To enhance catalyst stability, reusability, and ease of separation from the reaction mixture, indium(III) chloride is often immobilized on solid supports. These heterogeneous systems combine the catalytic prowess of InCl₃ with the practical advantages of solid-phase catalysis.

Common supports for indium(III) chloride include:

Silica (B1680970) Gel (SiO₂): InCl₃ supported on silica gel (InCl₃/SiO₂) has been extensively studied and proven effective for a range of reactions. nih.govorganic-chemistry.org It has been successfully used for the hydroarylation of styrenes, producing 1,1-diarylalkanes in high yields. organic-chemistry.org This system also catalyzes the synthesis of various heterocyclic compounds, such as pyrano/thiopyranoquinolines, through imino Diels-Alder reactions, sometimes enhanced by microwave irradiation. nih.govacs.org A significant advantage of the InCl₃/SiO₂ catalyst is its recyclability; it can be recovered and reused multiple times without a noticeable decrease in catalytic activity. organic-chemistry.org

Alumina (Al₂O₃): Alumina, known for its mechanical strength and stability, is another suitable support for creating robust heterogeneous catalysts. rsc.org While specific research on InCl₃/Al₂O₃ is less common than on its silica counterpart, the principles of supported catalysis suggest it as a viable option for various organic transformations.

The use of supported InCl₃ systems simplifies product purification, minimizes waste, and makes the catalytic process more cost-effective and suitable for industrial applications. organic-chemistry.org

Table 2: Examples of Supported Indium(III) Chloride Hydrate Catalytic Systems

| Catalyst System | Support Material | Reaction Catalyzed | Key Advantages |

|---|---|---|---|

| InCl₃/SiO₂ | Silica Gel | Hydroarylation of styrenes | Solvent-free conditions, high yields, catalyst reusable for up to six cycles without significant loss of activity. organic-chemistry.org |

| InCl₃/SiO₂ | Silica Gel | Imino Diels-Alder for pyrano/thiopyranoquinoline synthesis | Can be used with microwave irradiation to accelerate the reaction. nih.govacs.org |

| Au-In(III)-Cs(I)/AC | Activated Carbon | Hydrochlorination of acetylene | Synergistic effect enhances activity and stability; provides a potential alternative to toxic mercury catalysts. rsc.org |

| InCl₃-Ionic Liquid | Ionic Liquid | Conversion of cellulose (B213188) to 5-hydroxymethylfurfural (B1680220) (HMF) | High conversion and yield; catalyst system can be recycled multiple times. rsc.org |

Green Chemistry Approaches and Sustainable Catalysis with Indium(III) Chloride Hydrate

Indium(III) chloride hydrate aligns well with several principles of green chemistry, making it an attractive catalyst for developing sustainable synthetic methods. acs.org Its utility in this context is based on its operational simplicity, low environmental impact, and efficiency under mild conditions. alfa-chemistry.com

Key green chemistry features of InCl₃ catalysis include:

Moisture and Water Tolerance: Unlike many traditional Lewis acids that decompose in the presence of water, InCl₃ is stable and often shows enhanced activity in aqueous media. nih.govacs.org This property allows for the use of water, an environmentally benign solvent, in reactions like Diels-Alder and aza-Diels-Alder, significantly reducing reliance on volatile organic compounds (VOCs). acs.orgnus.edu.sg

Solvent-Free Reactions: InCl₃ is an effective catalyst under solvent-free conditions, often requiring only gentle heating. alfa-chemistry.com This approach, sometimes coupled with microwave irradiation, leads to cleaner reactions, simpler work-up procedures, and minimized waste. nih.govresearchgate.net For example, the synthesis of coumarins and various heterocycles has been achieved efficiently under these conditions. nih.govalfa-chemistry.com

Multicomponent Reactions (MCRs): InCl₃ has proven to be an excellent catalyst for one-pot multicomponent reactions, where multiple reactants are combined in a single step to form a complex product. researchgate.net MCRs are inherently atom-economical and efficient, reducing the number of synthetic steps, minimizing waste generation, and saving time and resources. researchgate.netresearchgate.net

These attributes make indium(III) chloride hydrate a powerful tool for designing chemical processes that are not only efficient but also environmentally responsible. acs.orgsemanticscholar.org

Table 3: Green Chemistry Applications of Indium(III) Chloride Hydrate

| Green Chemistry Principle | Reaction Example | Solvent/Conditions | Key Sustainability Feature |

|---|---|---|---|

| Use of Aqueous Media | Diels-Alder Reaction | Water | Eliminates the need for organic solvents; catalyst is recoverable and reusable from the aqueous phase. acs.orgnus.edu.sg |

| Solvent-Free Synthesis | Synthesis of 1,3,5-trioxanes from aldehydes | Solvent-free, ambient temperature | High yields without any solvent, minimizing waste and energy consumption. nih.gov |

| Catalyst Recyclability | Hydroarylation of styrenes | Solvent-free, 80°C | InCl₃/SiO₂ catalyst reused six times with minimal loss of activity. organic-chemistry.org |

| Multicomponent Reactions | Synthesis of dihydropyrimidin-2(1H)-ones (Biginelli reaction) | Acetonitrile or solvent-free | One-pot synthesis improves atom economy and procedural efficiency. acs.org |

| Use of Renewable Feedstocks | Conversion of cellulose to HMF | Ionic Liquid | Transforms abundant biomass into a valuable platform chemical. rsc.org |

Indium Iii Chloride Hydrate in Materials Science and Nanotechnology

Precursor for Indium-Containing Nanomaterials (e.g., Quantum Dots, Nanowires)

Indium(III) chloride hydrate (B1144303) is a fundamental precursor in the synthesis of various indium-containing nanomaterials, prized for their unique electronic and optical properties. zegmetal.comindium.com It is a key indium source for producing nanoparticles, quantum dots (QDs), and nanowires. nih.govnanorh.com The synthesis of indium nanoparticles often involves the chemical reduction of an indium salt like indium chloride. nih.gov For instance, monodispersed indium nanoparticles with a mean diameter of 6.4 ± 0.4 nm have been synthesized at room temperature by reducing anhydrous InCl₃ with LiBH₄ in the presence of a capping ligand. nih.gov

In the realm of quantum dots, indium(III) chloride is used to create highly luminescent ternary and quaternary nanocrystals. acs.orgnih.gov These materials, such as AgInS₂ and Ag-In-Zn-S, are investigated for applications in light-emitting diodes (LEDs). nih.gov Research has shown that using different indium chloride precursors, such as the more reactive indium(II) chloride, can influence the shape and size of the resulting nanocrystals, yielding spherical or rod-like nanoparticles depending on the reaction conditions. acs.org The precise control over nanoparticle seed dimensions is crucial as it directly influences the diameter and morphology of semiconductor nanowires grown from them, which are used in advanced electronic and optoelectronic devices. nih.gov

Synthesis of Indium-Based Nanomaterials Using InCl₃

| Nanomaterial | Synthesis Method | Key Reagents | Resulting Size/Shape | Reference |

|---|---|---|---|---|

| Indium Nanoparticles | Reduction at ambient temperature | Anhydrous InCl₃, LiBH₄, Tri-n-butylphosphine (TBP) | 6.4 ± 0.4 nm (mean diameter) | nih.gov |

| Ag-In-S Nanocrystals | Reaction in 1-octadecene (B91540) (ODE) | InCl₂, AgNO₃, 1-dodecanethiol (B93513) (DDT) | Spherical (D = 6.2 ± 1.1 nm) | acs.org |

| Ag-In-Zn-S Nanocrystals | Reaction in 1-octadecene (ODE) | InCl₂, AgNO₃, Zinc Stearate, DDT | Rod-like (L = 9.9 ± 2.2 nm) | acs.orgnih.gov |

| Carbon-supported In NPs | Two-step reduction | InCl₃, Carbon Black | Heterogeneous morphologies | nih.gov |

Fabrication of Indium Oxide and Indium Sulfide (B99878) Thin Films

Indium(III) chloride hydrate is a widely used precursor for fabricating indium-based thin films, which are essential components in various electronic and photovoltaic devices. sigmaaldrich.comsigmaaldrich.com Specifically, it is employed in the creation of indium oxide (In₂O₃) and indium sulfide (In₂S₃) thin films. zegmetal.comsigmaaldrich.comnih.gov These films are critical for applications such as transparent conductive oxides, solar cells, and gas sensors. zegmetal.comsigmaaldrich.com

Indium Tin Oxide (ITO) is a transparent conducting oxide widely used in touchscreens, flat-panel displays, and solar cells. zegmetal.com Indium(III) chloride is a key precursor in the fabrication of ITO, providing the necessary indium component to create coatings with high optical transparency and electrical conductivity. zegmetal.comsigmaaldrich.com

In₂S₃ thin films, often used as buffer layers in photovoltaic cells, can also be fabricated using indium(III) chloride hydrate. sigmaaldrich.comsigmaaldrich.com One method involves the chemical vapor deposition (CVD) of indium thin films followed by annealing in a sulfur environment. nih.gov Another approach uses InCl₃ vapor treatment to recrystallize and enhance the grain size of semiconductor thin films like Copper Indium Diselenide (CuInSe₂) and Copper Indium Gallium Diselenide (CIGS), which improves device performance. osti.govosti.gov This post-deposition treatment with InCl₃ vapor leads to a significant increase in grain size and improved crystallinity of the films. osti.gov

Fabrication of Indium-Based Thin Films

| Film Type | Fabrication Method | Role of InCl₃ Hydrate | Key Findings | Reference |

|---|---|---|---|---|

| Indium Tin Oxide (ITO) | Various (e.g., sputtering, CVD) | Precursor for Indium source | Creates transparent, conductive coatings for displays and solar cells. | zegmetal.comsigmaaldrich.com |

| Indium Sulfide (In₂S₃) | Chemical Vapor Deposition (CVD) | Precursor for Indium source | Used as buffer layers in organic photovoltaic cells. | sigmaaldrich.comnih.gov |

| Copper Indium Diselenide (CuInSe₂) | Post-deposition vapor treatment | Recrystallization agent | Increases grain size and improves film crystallinity. | osti.gov |

| Copper Indium Gallium Diselenide (CIGS) | Post-deposition vapor treatment | Fluxing agent for recrystallization | Uniformly increases grain size from small to large grains. | osti.gov |

Role in the Synthesis of Indium-Based Metal-Organic Frameworks (MOFs) and Coordination Polymers

Indium(III) chloride, as a Lewis acid, is a vital component in the synthesis of indium-based metal-organic frameworks (In-MOFs) and coordination polymers. wikipedia.orgrsc.orgindium.com These materials are noted for their high porosity, structural diversity, and stability, making them suitable for applications in catalysis, gas separation, and chemical sensing. rsc.orgrsc.org The In³⁺ ion's large radius and flexible coordination geometry allow for the construction of a wide variety of framework structures. rsc.orgrsc.org

In the synthesis of In-MOFs, an indium salt like indium chloride or indium nitrate (B79036) hydrate reacts with an organic linker, such as terephthalic acid (H₂BDC), often under solvothermal conditions. rsc.orgacs.org For example, the well-known MIL-68(In) MOF is synthesized using an indium salt and H₂BDC. rsc.orgpolito.it This framework has demonstrated effectiveness as a heterogeneous catalyst in organic reactions, such as oxidative amination. rsc.org Research has shown that In-MOFs can act as recyclable heterogeneous Lewis acid catalysts for synthesizing amino acid derivatives with excellent yields. nih.gov Furthermore, the introduction of specific functional groups, like pyridine, into the organic linkers can enrich the cluster chemistry of In³⁺ ions, enabling the fabrication of controllably synthesized ionic or neutral frameworks. rsc.org

Doping Agent in Semiconductor Materials and Optoelectronic Devices

Indium(III) chloride hydrate plays a significant role as a doping agent in the manufacturing of semiconductor materials and optoelectronic devices. samaterials.comgwi46.com Its properties are harnessed to modify the electronic characteristics of materials used in devices like light-emitting diodes (LEDs), photodetectors, and solar panels. zegmetal.comnanorh.com High-purity indium chloride is particularly crucial in the production of LED core chips, where it serves as an irreplaceable core raw material. rare-earthmaterials.com

As a source of indium, InCl₃ is used to introduce indium atoms into a semiconductor lattice, a process known as doping. This alters the material's conductivity and other electronic properties, which is essential for creating the p-n junctions that are fundamental to the operation of most semiconductor devices. americanelements.com The compound is used in the production of thin-film transistors (TFTs) and other electronics due to its semiconductor properties. samaterials.com In the context of solar energy, indium chloride is a precursor for materials like Copper Indium Gallium Selenide (CIGS) and Indium Tin Oxide (ITO), both of which are vital for high-performance photovoltaic cells. americanelements.comzegmetal.com

Integration into Composite Materials and Hybrid Systems

Indium(III) chloride hydrate is also integrated into the development of advanced composite materials and hybrid systems. osti.gov Its role often involves serving as a precursor to generate indium-based components within a larger matrix, thereby creating a material with enhanced or novel properties. sigmaaldrich.com

An example of this is the preparation of a ZnO/CuInS₂ nanocomposite with photocatalytic activity, where indium(III) chloride tetrahydrate is used as a precursor. sigmaaldrich.comsigmaaldrich.com In another application, an indium-based MOF (MIL-68(In)) was combined with carbon nanotubes (CNTs) to form a composite. polito.it This MOF/CNT composite was then used as a template to create a hybrid structure of In₂O₃ porous hexagonal prisms and CNTs, which showed promise as a super-capacitive electrode material. polito.it

Furthermore, studies have investigated the influence of indium chloride on the behavior of biological systems interacting with materials. For instance, research on human dermal fibroblast cells on tantalum/silicon oxide nano-composites showed that exposure to indium chloride had detrimental effects on cell adhesion and mitochondrial morphology. nih.gov This highlights the importance of understanding the interactions of indium compounds within hybrid bio-material systems. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Investigating Indium Iii Chloride Hydrate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Indium(III) Chloride Hydrate (B1144303) Adducts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the local chemical environment of specific nuclei. For indium compounds, ¹¹⁵In NMR is particularly informative due to the high sensitivity and 95.7% natural abundance of the ¹¹⁵In isotope. bohrium.com It provides direct insight into the coordination number, symmetry of the ligand field, and the nature of the species present in both solution and the solid state.

In solution, ¹¹⁵In NMR is instrumental in studying the speciation of indium(III) chloride. In acidic aqueous solutions, indium(III) exists as a series of octahedral mixed aqua-chloro complexes, represented by the general formula [In(H₂O)₆₋ₙClₙ]³⁻ⁿ, where n can range from 0 to 6. bohrium.com The chemical shift of the ¹¹⁵In signal is highly sensitive to the number of chloride ligands in the first coordination sphere, allowing for the identification and quantification of the different species in equilibrium. For instance, studies have confirmed that as the concentration of hydrochloric acid increases, water molecules in the hexaaquaindium(III) ion, [In(H₂O)₆]³⁺, are progressively replaced by chloride ions. bohrium.com When extracted into certain ionic liquids, the coordination environment can change dramatically, with studies showing the exclusive presence of the tetrahedral [InCl₄]⁻ complex. bohrium.com

Solid-state ¹¹⁵In NMR provides complementary information about the structure of crystalline indium(III) chloride adducts. rsc.org The interaction of the nuclear electric quadrupole moment of the ¹¹⁵In nucleus (a spin I = 9/2 nucleus) with the local electric field gradient (EFG) provides detailed information about the symmetry of the indium site. These experiments yield nuclear quadrupolar coupling constants (Cq) and magnetic shielding anisotropy parameters, which are sensitive to the geometry and nature of the coordinating ligands. rsc.org For example, solid-state ¹¹⁵In NMR has been successfully applied to characterize various coordination complexes, including those with indium(III) trichloride (B1173362). rsc.org

| Technique | System Studied | Key Findings | Reference |

| ¹¹⁵In NMR | InCl₃ in aqueous HCl | Identification of octahedral [In(H₂O)₆₋ₙClₙ]³⁻ⁿ species. Chemical shift correlates with the number of Cl⁻ ligands. | bohrium.com |

| ¹¹⁵In NMR | InCl₃ extracted into ionic liquids | Confirmed the presence of the tetrahedral [InCl₄]⁻ complex as the dominant species in the organic phase. | bohrium.com |

| Solid-State ¹¹⁵In NMR | Indium(III) trichloride phosphine (B1218219) complexes | Determined nuclear quadrupolar coupling constants (Cq) and magnetic shielding anisotropies, providing insight into the EFG at the indium nucleus. | rsc.org |

| ¹³C NMR | Ninhydrin-indole adducts | Used to elucidate the final structure of condensation products, demonstrating NMR's utility for complex organic adducts. nih.gov | nih.gov |

X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography for Crystalline Forms and Complexes

X-ray diffraction (XRD) techniques are indispensable for determining the atomic and molecular structure of crystalline materials. Powder XRD is primarily used for phase identification and assessing the crystallinity of bulk samples, while single-crystal X-ray crystallography provides the precise three-dimensional arrangement of atoms within a single crystal.

The crystal structure of indium(III) chloride and its hydrates has been well-characterized by these methods. Anhydrous InCl₃ adopts a layered monoclinic structure, similar to aluminum trichloride (AlCl₃). wikipedia.org The tetrahydrate form, InCl₃·4H₂O, crystallizes in the orthorhombic system. wikipedia.org Its structure is composed of discrete [InCl₃(H₂O)₂] units where the indium atom is coordinated to three chlorine atoms and two water molecules, with the remaining two water molecules being lattice waters of crystallization. wikipedia.org Powder XRD patterns are routinely used to confirm the formation of specific hydrates, such as InCl₃·4H₂O, and to detect the presence of any unreacted anhydrous InCl₃, which shows a characteristic peak. researchgate.net

| Compound/Complex | Crystal System | Key Structural Features | Reference |

| InCl₃ (anhydrous) | Monoclinic (layered) | Octahedrally coordinated In(III) centers in a close-packed chloride arrangement. | wikipedia.org |

| InCl₃·4H₂O | Orthorhombic | Contains [InCl₃(H₂O)₂] units interconnected by two additional water molecules. | wikipedia.org |

| InCl₃ (alternate form) | Hexagonal | Structure consists of face-sharing InCl₆ pentagonal pyramids forming one-dimensional ribbons. materialsproject.org | materialsproject.org |

| [InCl₂(15-crown-5)][InCl₄] | Not specified | An ionic complex produced under anhydrous conditions, with the structure confirmed by vibrational spectroscopy and likely crystallography. nih.gov | nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Indium(III) Chloride Hydrate Complexes

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to probe the bonding in molecules and materials. By measuring the absorption (IR) or scattering (Raman) of light, these methods identify the characteristic vibrational frequencies of chemical bonds, such as stretching and bending modes. They are highly effective for studying the coordination environment of the indium ion in its hydrated and complexed forms.

In studies of aqueous solutions of indium(III), Raman spectroscopy has been crucial in characterizing the hexaaquaindium(III) ion, [In(OH₂)₆]³⁺. The spectra reveal a strongly polarized band around 487 cm⁻¹, assigned to the symmetric In-O stretching mode (ν₁), and other bands corresponding to different vibrational modes of the hydrated cation. rsc.org These spectral features serve as a benchmark for studying ligand exchange reactions. When chloride ions are added, new bands corresponding to In-Cl vibrations appear, and the In-O bands shift, indicating the formation of mixed aqua-chloro complexes. acs.org

For solid-state complexes of indium(III) chloride hydrate, both IR and Raman spectra provide a fingerprint of the molecular structure. For example, in the molecular adduct InCl₃(H₂O)₂, formed from the crystallization of InCl₃ with 15-crown-5 (B104581) from aqueous HCl, vibrational spectra can distinguish the In-Cl and In-O(H₂) modes. nih.gov The far-infrared and Raman spectra of anhydrous crystalline InCl₃ are consistent with a polymeric layer lattice structure. rsc.org Analysis of the vibrational modes, often aided by isotopic substitution or theoretical calculations, allows for detailed assignments of the observed frequencies to specific bond vibrations within the complex. e-bookshelf.de

| Species | Vibrational Mode | Raman Frequency (cm⁻¹) | IR Frequency (cm⁻¹) | Reference |

| [In(OH₂)₆]³⁺ (aq) | ν₁(a₁g) In-O stretch | 487 (polarized) | - | rsc.org |

| [In(OH₂)₆]³⁺ (aq) | ν₂(e₉) O-In-O bend | 420 (depolarized) | - | rsc.org |

| [In(OH₂)₆]³⁺ (aq) | ν₅(f₂₉) O-In-O bend | 306 (depolarized) | - | rsc.org |

| [In(OH₂)₆]³⁺ (aq) | ν₃(f₁ᵤ) In-O stretch | - | 472 | rsc.org |

| InCl(n)Br(4-n)⁻ anions | v(In-Cl) modes | Reported | Reported | nih.gov |

Mass Spectrometry (MS) for Characterization of Indium(III) Chloride Hydrate Reaction Intermediates

Mass spectrometry (MS) is an analytical technique with exceptional sensitivity for detecting and identifying molecules by measuring their mass-to-charge ratio (m/z). rsc.org Soft ionization techniques, particularly Electrospray Ionization (ESI-MS), are invaluable for studying reaction mechanisms in solution, as they can transfer ions from the condensed phase to the gas phase with minimal fragmentation. nih.gov This allows for the direct observation of charged reaction intermediates, even those that are short-lived or exist in very low concentrations. rsc.orgnih.gov

In the context of reactions involving indium(III) chloride hydrate, MS can provide crucial evidence for proposed pathways. For example, if InCl₃ is used as a Lewis acid catalyst in an organic reaction, ESI-MS can be used to monitor the reaction mixture for signals corresponding to adducts between the indium complex and the reactants or intermediates. purdue.edu The detection of an ion with a specific m/z value that matches a proposed intermediate can strongly support a hypothesized mechanism.

While standard MS provides the elemental composition of an ion, it does not directly reveal its structure. nih.gov However, coupling MS with other techniques, such as tandem mass spectrometry (MS/MS) involving collision-induced dissociation (CID), can provide structural information. In a CID experiment, a selected intermediate ion is fragmented, and the pattern of fragment ions can help to deduce its connectivity. This approach allows chemists to go beyond simply detecting an intermediate to characterizing its structure. rsc.org

| Application | Technique | Information Obtained | Significance |

| Detection of Intermediates | ESI-MS | Mass-to-charge ratio (m/z) of charged species in a reaction mixture. | Provides direct evidence for the existence of proposed transient species in a catalytic cycle or reaction pathway. rsc.orgnih.gov |

| Structural Characterization | ESI-MS/MS (with CID) | Fragmentation pattern of a selected intermediate ion. | Offers structural insights by revealing how the intermediate breaks apart, helping to distinguish between isomers. rsc.org |

| Reaction Monitoring | LDI-MS | Detection of species on a very short timescale (nanoseconds). | Enables the study of very fast reactions and the capture of extremely short-lived intermediates. purdue.edu |

UV-Vis Spectroscopy for Electronic Transitions and Complexation Studies

UV-Vis absorption spectroscopy measures the electronic transitions that occur when a molecule absorbs ultraviolet or visible light. For transition metal and main group metal complexes, the position and intensity of absorption bands are sensitive to the identity of the metal ion, its oxidation state, and, crucially, its coordination environment. This makes UV-Vis spectroscopy a straightforward and effective method for studying complexation equilibria in solution. researchgate.net

The speciation of indium(III) in aqueous chloride solutions can be readily monitored using this technique. The hydrated In³⁺ ion and its various chloro complexes, [InClₙ(H₂O)₆₋ₙ]³⁻ⁿ, each have distinct electronic environments and therefore exhibit different UV-Vis spectra. researchgate.net As the chloride concentration increases, systematic changes in the absorption spectrum—such as shifts in peak wavelength (λₘₐₓ) or changes in molar absorptivity—can be observed. These changes can be correlated with the stepwise formation of different chloro complexes.

While UV-Vis spectroscopy is excellent for quantifying changes in speciation and determining stability constants for complexes, assigning a particular spectrum to a specific species can be challenging without complementary data from other techniques like NMR or Raman spectroscopy. researchgate.net Nonetheless, it remains a valuable tool for qualitatively observing complex formation and for kinetic studies that track the rate of ligand substitution reactions involving indium(III) chloride hydrate.

| Indium Species (Hypothetical) | Coordination Environment | Expected Spectral Change | Reference |

| [In(H₂O)₆]³⁺ | Octahedral, O-donors | Baseline spectrum in non-complexing media (e.g., perchlorate). researchgate.net | researchgate.net |

| [InCl(H₂O)₅]²⁺ | Octahedral, mixed O/Cl-donors | Shift in λₘₐₓ compared to the fully aquated ion. | researchgate.net |

| [InCl₄]⁻ | Tetrahedral, Cl-donors | Significant shift and change in intensity of absorption bands due to change in geometry and ligand field. | researchgate.net |

Electron Microscopy Techniques (SEM, TEM) for Morphological Analysis of Materials Derived from Indium(III) Chloride Hydrate

While indium(III) chloride hydrate is a crystalline salt, it is frequently used as a precursor for the synthesis of a wide range of materials, particularly nanomaterials. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential techniques for characterizing the morphology, size, and structure of these resulting solid-phase products.

TEM operates by transmitting a beam of electrons through an ultrathin specimen. It offers significantly higher resolution than SEM, enabling the visualization of individual nanoparticles, crystal lattice fringes, and defects. nih.gov High-resolution TEM (HRTEM) is particularly powerful for characterizing nanomaterials. For instance, in the synthesis of indium nitride (InN) nanoparticles from an InCl₃ precursor, HRTEM can be used to confirm the crystalline nature of the nanoparticles and measure the spacing between atomic planes. researchgate.net Specialized TEM techniques can also be adapted for imaging hydrated or biological samples, which is a developing field. nih.gov

| Technique | Information Provided | Application Example | Reference |

| Scanning Electron Microscopy (SEM) | Surface topography, particle size and shape, sample morphology. | Analyzing the morphology of indium oxide micro- or nanostructures synthesized via a hydrothermal method using InCl₃·xH₂O. | nih.gov |

| Transmission Electron Microscopy (TEM) | High-resolution images of internal structure, particle size, crystallinity. | Imaging individual indium nitride nanoparticles to determine their size, shape, and crystalline quality. | researchgate.net |

| High-Resolution TEM (HRTEM) | Atomic-resolution images of crystal lattices and defects. | Measuring lattice fringes to identify the crystal phase of InAs nanoclusters derived from an indium precursor. | researchgate.net |

Elemental Analysis (EDX/ICP-MS) for Stoichiometry Verification